REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([CH2:8][Cl:9])[CH:5]=[C:4](O)[N:3]=1.P(Cl)(Cl)([Cl:13])=O>>[NH2:1][C:2]1[N:3]=[C:4]([Cl:13])[CH:5]=[C:6]([CH2:8][Cl:9])[N:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)CCl)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was placed in an oil bath at 130° C.
|
Type
|
STIRRING
|
Details
|
stirred until all the solid
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
CUSTOM
|
Details
|
the excess of phosphorus oxychloride was removed in vacuo
|
Type
|
ADDITION
|
Details
|
The residual viscous oil was poured onto 300 parts of ice
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
ADDITION
|
Details
|
the pH of the resulting mixture was adjusted to pH 8 by the portionwise addition of solid sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted four times with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a pale-yellow solid
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from carbon tetrachloride
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC(=N1)Cl)CCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |